molecular formula C11H21NO4 B7876551 2-[Boc-(ethyl)amino]-2-methylpropanoic acid

2-[Boc-(ethyl)amino]-2-methylpropanoic acid

Cat. No.: B7876551
M. Wt: 231.29 g/mol
InChI Key: MDZQSSDJTNNCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Boc-(ethyl)amino]-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Boc-(ethyl)amino]-2-methylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[Boc-(ethyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or used in subsequent reactions .

Mechanism of Action

The mechanism of action of 2-[Boc-(ethyl)amino]-2-methylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. The protection mechanism involves the formation of a carbamate linkage between the Boc group and the amino group. Deprotection typically involves acid-catalyzed cleavage of the carbamate linkage, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Boc-(ethyl)amino]-2-methylpropanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in peptide synthesis and other applications where selective functionalization is required .

Properties

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7-12(11(5,6)8(13)14)9(15)16-10(2,3)4/h7H2,1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZQSSDJTNNCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OC(C)(C)C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.